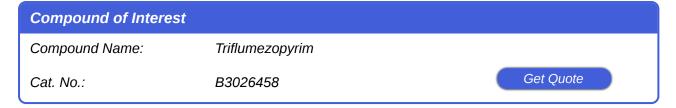


history and development of Triflumezopyrim by DuPont

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An In-depth Technical Guide on the History and Development of Triflumezopyrim by DuPont

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumezopyrim, marketed by DuPont as Pyraxalt[™], is a novel mesoionic insecticide that represents a significant advancement in the control of piercing-sucking insect pests, particularly in rice.[1][2] Its unique mode of action and effectiveness against insect populations resistant to existing insecticides make it a critical tool for modern crop protection.[1][3] This technical guide provides a comprehensive overview of the history, development, mode of action, and key technical data related to **Triflumezopyrim**.

History and Discovery

The discovery of **Triflumezopyrim** originated from a fungicide discovery program at DuPont Crop Protection.[3] During the synthesis of pyridopyrimidinone lead compounds for fungicides, a more polar, yellow by-product was often observed.[3] This by-product, a mesoionic compound, was found to possess weak insecticidal activity.[1] This serendipitous discovery led to an optimization program that ultimately resulted in the identification of **Triflumezopyrim**, a highly potent insecticide.[2] **Triflumezopyrim** is the first commercialized insecticide from the mesoionic class.[4][5] DuPont filed a PCT patent application for **Triflumezopyrim**, then codenamed DPX-RAB55, on December 22, 2011.[6] It was first registered in China, Korea, and



the Philippines in 2016, with the commercial product Pyraxalt™ 10% SC being launched in China in 2017.[2]

Chemical Synthesis

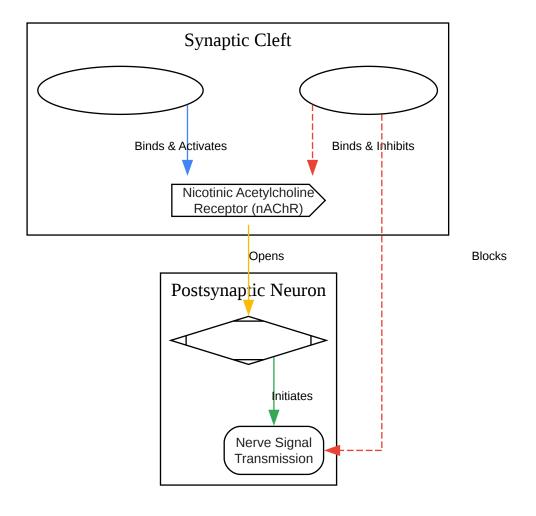
The synthesis of **Triflumezopyrim** involves the preparation of two key intermediates: N-(5-pyrimidinyl)methyl-2-pyridinamine and 2-[3-(trifluoromethyl)phenyl]malonic acid.[6] Several synthetic routes have been developed.[7]

One common route involves the condensation of 2-aminopyridine with 5-formylpyrimidine, followed by reduction with sodium borohydride to yield N-(5-pyrimidinyl)methyl-2-pyridinamine. [6] The second intermediate, 2-[3-(trifluoromethyl)phenyl]malonic acid, can be prepared by coupling m-trifluoromethyl iodobenzene with dimethyl malonate, followed by hydrolysis.[6] These intermediates are then used in a cyclization reaction to form the final **Triflumezopyrim** molecule.[8] Alternative, more efficient processes have been developed to improve yield and reduce environmental impact, including continuous flow synthesis methods.[7][8]

Mode of Action

Triflumezopyrim targets the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for nerve signal transmission.[1][3] Unlike neonicotinoid insecticides which act as agonists of the nAChR, **Triflumezopyrim** is an inhibitor.[1][4] It binds competitively to the orthosteric site of the nAChR, the same binding site as the natural ligand acetylcholine.[4][6] This binding inhibits the receptor, preventing nerve impulses and leading to a rapid and prolonged cessation of feeding and other physiological behaviors in susceptible insects, ultimately causing death.[4][6] This inhibitory action is distinct from other IRAC Group 4 insecticides.[4]





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Figure 1. Signaling pathway of nAChR and the inhibitory action of **Triflumezopyrim**.

Biological Activity and Efficacy

Triflumezopyrim exhibits exceptional insecticidal activity against a range of Hemiptera and some Lepidoptera pests.[9] It is particularly effective against rice hoppers, including the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera), which have developed resistance to neonicotinoids like imidacloprid.[1][4]

Quantitative Efficacy Data



Parameter	Species	Value	Reference
Binding Affinity (Ki)	Myzus persicae (Green Peach Aphid) 43 nM		[4]
Inhibitory Concentration (IC50)	Periplaneta americana (American Cockroach) neurons	0.6 nM	[4]
Lethal Dose (LD50)	Periplaneta americana (American Cockroach)	0.5 nmol/g (injection)	[3]
Lethal Concentration (LC50)	Nilaparvata lugens (Brown Planthopper) field populations (2015-2018, China)	0.05 - 0.29 mg/L	[10]
Lethal Concentration (LC50)	Nilaparvata lugens (susceptible)	0.280 ppm	[11]
Lethal Concentration (LC50)	Aphis craccivora	2.43 μg/mL	[12]

Experimental Protocols

Detailed experimental protocols are proprietary to the developing company. However, based on published research, key experimental approaches can be summarized.

Radioligand Binding Assays

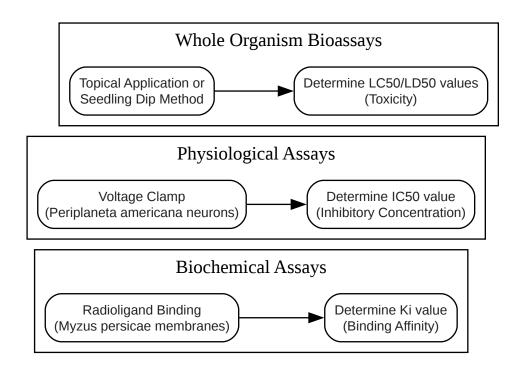
- Objective: To determine the binding affinity of Triflumezopyrim to the nAChR.
- Methodology: Membranes prepared from a target insect, such as the aphid Myzus persicae, are incubated with a radiolabeled ligand (e.g., ³H-imidacloprid) and varying concentrations of Triflumezopyrim. The displacement of the radioligand by Triflumezopyrim is measured to calculate the Ki value.[4]

Electrophysiology (Voltage Clamp)

• Objective: To measure the inhibitory effect of **Triflumezopyrim** on nAChR currents.



 Methodology: Dissociated neurons from an insect like the American cockroach (Periplaneta americana) are voltage-clamped. Acetylcholine is applied to elicit nAChR currents, and then co-applied with Triflumezopyrim to measure the inhibition of these currents and determine the IC50 value.[4]



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Figure 2. Experimental workflow for characterizing **Triflumezopyrim**'s activity.

Toxicology and Environmental Profile

Triflumezopyrim has a favorable environmental profile with low impact on many non-target organisms, including pollinators.[3]

Mammalian Toxicology

Toxicological studies in mammals have been conducted to assess the safety of **Triflumezopyrim**.



Study Type	Species	Key Findings	NOAEL	Reference
Two-generation study	Rat	Decreased body weight, body weight gain, and feed consumption at higher doses.	500 ppm (equivalent to 35 mg/kg bw per day) for parental toxicity.	[13]
Developmental toxicity	Rat	Incomplete ossification of the parietal skull in fetuses at a high dose (200 mg/kg/day) without maternal toxicity.	50 mg/kg bw per day for embryo/fetal toxicity.	[13]
Developmental toxicity	Rabbit	Lower maternal body weight gain and feed intake at the highest dose.	250 mg/kg bw per day for maternal toxicity; 500 mg/kg bw per day for embryo/fetal toxicity.	[13]
Acute neurotoxicity	Rat	Reductions in body temperature and motor activity at high doses.	100 mg/kg bw.	[13]

The most common adverse effect observed across the toxicological database was a decrease in body weight in rats and dogs following subchronic and chronic exposures.[14]

Triflumezopyrim is considered unlikely to pose a carcinogenic risk to humans at dietary exposure levels.[13]

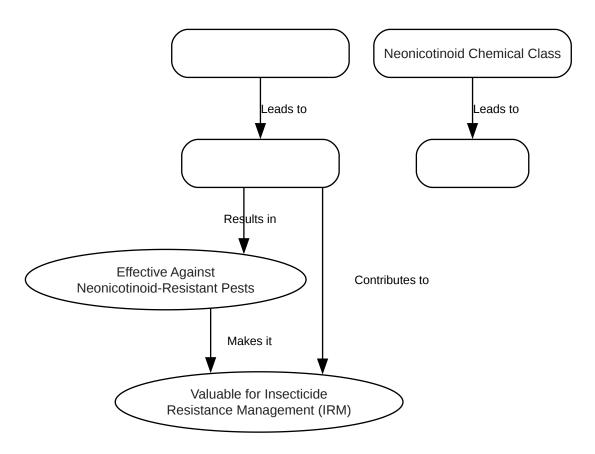
Ecotoxicology



Studies on beneficial arthropods have shown that **Triflumezopyrim** has a good safety profile for many natural enemies of rice pests. It was found to be harmless to the parasitoid Anagrus nilaparvatae and the predators Cyrtorhinus lividipennis and Paederus fuscipes.[15] It is also generally harmless to many predatory spiders.[15]

Resistance Management

While **Triflumezopyrim** is effective against insects resistant to other insecticides, the potential for resistance development exists. Laboratory selection studies have shown that insects like the small brown planthopper (Laodelphax striatellus) can develop resistance to **Triflumezopyrim** after continuous exposure over multiple generations.[16][17] However, there is generally no cross-resistance observed between **Triflumezopyrim** and neonicotinoids or other classes of insecticides.[16][17] This makes **Triflumezopyrim** a valuable tool for rotation programs in insecticide resistance management (IRM).



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